(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride
Description
(2S,4S)-2-Amino-5-azido-4-fluoropentanoic acid hydrochloride is a fluorinated amino acid derivative characterized by its stereospecific configuration (2S,4S), an azido (-N₃) group at the C5 position, and a fluorine atom at the C4 position. The hydrochloride salt form enhances its stability and solubility for pharmaceutical or synthetic applications. This compound’s structural uniqueness lies in the combination of fluorine’s electronegativity, the azide’s reactivity, and the amino acid backbone, which may confer distinct biochemical properties such as metabolic resistance or targeted bioactivity .
Properties
Molecular Formula |
C5H10ClFN4O2 |
|---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9FN4O2.ClH/c6-3(2-9-10-8)1-4(7)5(11)12;/h3-4H,1-2,7H2,(H,11,12);1H/t3-,4-;/m0./s1 |
InChI Key |
MACSBLNWGGECMB-MMALYQPHSA-N |
Isomeric SMILES |
C([C@@H](CN=[N+]=[N-])F)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(C(CN=[N+]=[N-])F)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Key Points:
- Use of chiral pool amino acids ensures enantiomeric purity.
- Unsaturated intermediates facilitate regio- and stereoselective fluorination and azidation.
Introduction of Fluorine at the Side Chain
Fluorination of amino acids is achieved via radical fluorination techniques, often employing reagents such as XtalFluor E® in combination with bases like DBU . This method enables selective fluorination at the side chain, especially on alkenic or alkyl positions, under mild conditions.
Fluorination Methods:
- Radical fluorination using XtalFluor E® and DBU on unsaturated intermediates.
- Alternative approaches involve direct fluorination using reagents like Diethylaminosulfur trifluoride (DAST) , which can fluorinate amino acid derivatives selectively.
Data Table: Fluorination Reagents and Yields
| Reagent | Substrate Type | Yield (%) | Remarks |
|---|---|---|---|
| XtalFluor E® + DBU | Unsaturated amino acids | 68-95 | High regio- and stereoselectivity |
| DAST | Amino acid derivatives | Variable | Suitable for specific positions |
Azidation of the Side Chain
The azide group is introduced via Mitsunobu conditions, utilizing diphenylphosphoryl azide (DPPA) and diisopropyl azodicarboxylate (DIAD) . This step replaces hydroxyl groups with azides, providing a handle for further functionalization or reduction to amines.
Azidation Procedure:
Research Findings:
- The azidation step proceeds with high stereochemical fidelity, producing enantiomerically pure azido amino acids.
- Hydrogenation of azides yields amino groups, which are then protected or deprotected as needed.
Hydrogenation and Formation of Hydrochloride Salt
Post-azidation, catalytic hydrogenation (using Pd/C or PtO2) reduces the azide to the corresponding amine. The amino acid is then converted into its hydrochloride salt, which enhances stability and solubility for biological applications.
Notes:
- Hydrogenation conditions are optimized to prevent racemization.
- The final hydrochloride salt is obtained via treatment with hydrochloric acid in an appropriate solvent, typically ethanol or methanol.
Additional Modifications and Purification
- Flow chemistry techniques have been employed for scalable synthesis, especially for fluorination and azidation steps, reducing reaction times and improving yields.
- Purification often involves recrystallization or ion-exchange chromatography, avoiding complex chromatographic procedures.
Research-Backed Synthesis Scheme
Summary of Key Preparation Methods
- Asymmetric synthesis ensures enantiomeric purity.
- Radical fluorination using reagents like XtalFluor E® provides regio- and stereoselectivity.
- Mitsunobu azidation allows for selective azide installation.
- Catalytic hydrogenation reduces azides to amines, followed by salt formation.
- Flow chemistry enhances scalability and safety, especially for hazardous reagents like fluorinating agents.
Concluding Remarks
The synthesis of (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is a multi-step process integrating advanced asymmetric synthesis, radical fluorination, azidation, and salt formation techniques. The methodologies emphasize stereochemical control, high yields, and scalability, drawing from recent innovations in flow chemistry and radical functionalization. This comprehensive approach ensures the production of high-purity, enantiomerically enriched compounds suitable for pharmaceutical and biochemical research.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the pentanoic acid backbone.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can form hydrogen bonds with target molecules. These interactions collectively contribute to the compound’s biological and chemical activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Key Structural Features and Molecular Properties
Key Observations :
Fluorination Impact: The target compound’s C4 fluorine atom likely enhances metabolic stability compared to non-fluorinated analogues, as seen in EP 4 374 877 A2 derivatives, where fluorine reduces enzymatic degradation .
Azide Reactivity : The azido group distinguishes it from biphenyl or thiazolidine-based compounds, enabling click chemistry applications (e.g., bioconjugation) that are absent in ’s biphenyl derivative .
Chirality : The (2S,4S) configuration may influence receptor binding specificity, analogous to the (2R,4S) stereochemistry in ’s compound, which affects pharmacokinetics .
Biological Activity
(2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride is a compound of interest in the field of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of an azido group and a fluorine atom, suggests potential applications in various biological contexts, particularly in peptide synthesis and as a possible therapeutic agent.
Chemical Structure and Properties
- Molecular Formula : C5H8ClF N4O2
- Molecular Weight : 194.59 g/mol
- CAS Number : Not specified in the sources reviewed.
The compound features a chiral center at the 2nd carbon, which is crucial for its biological activity. The azido group is known for its utility in click chemistry, enabling the formation of diverse chemical entities.
The biological activity of this compound is primarily attributed to its ability to act as an analog of amino acids involved in protein synthesis. The incorporation of azido groups can facilitate the labeling and tracking of peptides in biological systems.
Key Mechanisms:
- Inhibition of Protein Synthesis : As an amino acid analog, it may interfere with normal protein synthesis pathways.
- Click Chemistry Applications : The azido group allows for selective reactions with alkyne-containing molecules, making it valuable for bioconjugation techniques.
Case Studies
- Peptide Synthesis : In studies focusing on peptide synthesis, this compound has been utilized as a building block due to its high reactivity and ability to form stable peptide bonds. Its incorporation into peptides has shown enhanced stability and bioactivity compared to traditional amino acids.
- Antimicrobial Activity : Preliminary studies indicate that compounds containing azido groups exhibit antimicrobial properties. While specific data on this compound's efficacy against pathogens is limited, related compounds have demonstrated activity against various bacterial strains.
- Cancer Research : The potential application of this compound in cancer therapy is being explored due to its ability to modify peptide structures that can inhibit tumor growth or enhance drug delivery systems.
Data Summary Table
Q & A
Q. What are the key considerations in synthesizing (2S,4S)-2-amino-5-azido-4-fluoropentanoic acid hydrochloride to ensure stereochemical integrity?
Synthesis of this compound requires precise control over stereochemistry. Protecting groups, such as Boc (tert-butoxycarbonyl), are critical to shield reactive amines during reactions like azide introduction or fluorination. For example, hydrogenation using Pd/C under controlled pressure (e.g., 40 psi) can reduce intermediates while preserving stereochemistry, as demonstrated in similar amino acid derivatives . Reaction solvents (e.g., THF-MeOH mixtures) and pH adjustments during acidification (e.g., HCl) are also vital to prevent racemization. Post-synthesis, techniques like chiral HPLC or polarimetry should validate enantiomeric purity.
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR can confirm stereochemistry by analyzing coupling constants (e.g., for vicinal protons) and chemical shifts of fluorinated carbons. For example, fluorine’s electronegativity deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and azide group integrity. Fragmentation patterns can distinguish positional isomers.
- IR Spectroscopy : The azide group’s characteristic ~2100 cm stretch confirms its presence .
Q. How should researchers handle and store this compound to maintain stability?
- Storage : Store in airtight containers at room temperature or 4°C, protected from moisture and light, as hydrochloride salts are hygroscopic and light-sensitive .
- Handling : Use gloves and PPE due to potential azide reactivity. Avoid contact with reducing agents to prevent hazardous hydrazoic acid formation .
Advanced Research Questions
Q. How can conflicting crystallographic data between similar compounds inform the structural analysis of this compound?
Discrepancies in crystal structures (e.g., hydrogen bonding patterns or ring conformations) may arise from differences in crystallization solvents or temperature. For example, in related thiazolidine derivatives, O–H···N hydrogen bonds and C–H···π interactions were observed to stabilize helical chains . Researchers should compare unit cell parameters (e.g., space group P222) and use single-crystal X-ray diffraction with MoKα radiation (λ = 0.71075 Å) to resolve ambiguities. Refinement software like SHELXL can model thermal displacement parameters and occupancy ratios .
Q. What strategies can resolve discrepancies in biological activity data observed in different assay conditions?
Contradictory results may stem from assay variables like pH, buffer composition, or cell permeability. For fluorinated compounds, evaluate lipophilicity (logP) via HPLC to correlate with membrane penetration. Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions. If the compound shows anti-inflammatory potential (as seen in structurally similar molecules ), validate activity across multiple cell lines (e.g., RAW 264.7 macrophages) with cytokine profiling (e.g., IL-6, TNF-α).
Q. How can computational modeling complement experimental data in predicting the compound’s conformational behavior?
Molecular dynamics (MD) simulations can predict dominant conformers in solution, while density functional theory (DFT) calculates energy minima for stereoisomers. For example, the (2S,4S) configuration’s stability can be compared to (2R,4R) diastereomers using Gibbs free energy calculations. Docking studies with enzymes (e.g., proteases) may rationalize bioactivity by analyzing azide-fluorine interactions in active sites .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| Chiral HPLC | Enantiopurity verification | Column: Chiralpak IA-3; Mobile phase: Hexane/IPA |
| Single-crystal XRD | Absolute configuration determination | Radiation: MoKα (λ = 0.71075 Å); Temp: 200 K |
| ITC | Binding affinity measurement | Cell concentration: 10 μM; Titrant: 100 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
